molecular formula C22H19F2N3O4S B8210225 BET bromodomain inhibitor 1

BET bromodomain inhibitor 1

Numéro de catalogue B8210225
Poids moléculaire: 459.5 g/mol
Clé InChI: UETQFSCWDMJWMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BET bromodomain inhibitor 1 is a useful research compound. Its molecular formula is C22H19F2N3O4S and its molecular weight is 459.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality BET bromodomain inhibitor 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BET bromodomain inhibitor 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Cancer Therapy : BET proteins are significant targets in cancer research. BET bromodomain inhibitor 1 provides a structural framework for designing inhibitors that are selective for BET proteins or have dual activity against BET proteins and kinases. This makes it a promising candidate for cancer treatment (Ember et al., 2014). Moreover, this inhibitor has shown potential in treating specific cancer types like neuroblastoma, where it impairs growth and induces apoptosis, providing a survival advantage in in vivo models (Puissant et al., 2013). It also has applications in hematological malignancies and solid tumors (Ferri et al., 2016).

  • Inflammatory Diseases : BET bromodomain inhibitors have shown potential in modulating inflammation. For instance, RVX-297, a novel BET bromodomain inhibitor, can potentially modulate several disease states by disrupting interactions between BET bromodomains and transcription factors, which has implications for treating inflammatory diseases (Kharenko et al., 2016).

  • Neurological Disorders : BET bromodomain inhibitor 1 has potential applications in treating neurological disorders due to its action on the BET family of proteins (Theodoulou et al., 2016).

  • Cardiovascular Disease : Some studies suggest potential therapeutic applications of BET inhibitors in cardiovascular diseases (Ferri et al., 2016).

  • Viral Infections : Targeting BET bromodomains could also be beneficial in the treatment of inflammation and viral infections, offering new avenues for drug discovery (Filippakopoulos & Knapp, 2014).

  • Gene Regulation : BET bromodomain inhibition contributes significantly to gene regulation, highlighting its potential as a therapeutic strategy in cancer treatment (McKeown et al., 2014).

  • Clinical Trials : Several BET bromodomain inhibitors, including CPI-0610 and JQ1, are currently undergoing human clinical trials for treating hematological malignancies and pancreatic cancer, respectively, showing the progression of these compounds from research to potential clinical applications (Albrecht et al., 2016); (Leal et al., 2017).

Propriétés

IUPAC Name

6-[2-(2,4-difluorophenoxy)-5-(ethylsulfonylmethyl)pyridin-3-yl]-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)12-14-9-16(18-8-13(2)20-21(28)25-6-7-27(18)20)22(26-11-14)31-19-5-4-15(23)10-17(19)24/h4-11H,3,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETQFSCWDMJWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)C3=CC(=C4N3C=CNC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BET bromodomain inhibitor 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BET bromodomain inhibitor 1
Reactant of Route 2
Reactant of Route 2
BET bromodomain inhibitor 1
Reactant of Route 3
Reactant of Route 3
BET bromodomain inhibitor 1
Reactant of Route 4
BET bromodomain inhibitor 1
Reactant of Route 5
BET bromodomain inhibitor 1
Reactant of Route 6
Reactant of Route 6
BET bromodomain inhibitor 1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.